4-(5-Bromo-1-methyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline
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Overview
Description
4-(5-Bromo-1-methyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 5-position of the benzimidazole ring and a dimethylaniline group at the 4-position, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-1-methyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
N-Methylation: The methylation of the benzimidazole nitrogen can be performed using methyl iodide or dimethyl sulfate.
Coupling with dimethylaniline: The final step involves the coupling of the brominated benzimidazole with N,N-dimethylaniline, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-1-methyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of corresponding benzimidazole N-oxide.
Reduction: Formation of the reduced benzimidazole derivative.
Substitution: Formation of substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-Bromo-1-methyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in various diseases.
Industry: Used in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-1-methyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit protein kinases, topoisomerases, or other critical enzymes involved in cell signaling and proliferation.
Comparison with Similar Compounds
Similar Compounds
4-(1H-benzo[d]imidazol-2-yl)aniline: Lacks the bromine and methyl groups, which may affect its biological activity.
5-Bromo-1-methyl-1H-benzo[d]imidazole: Lacks the dimethylaniline group, which may influence its chemical reactivity and biological properties.
N,N-Dimethylaniline: Lacks the benzimidazole core, which is crucial for its biological activity.
Uniqueness
4-(5-Bromo-1-methyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline is unique due to the presence of both the bromine atom and the dimethylaniline group, which may confer distinct chemical and biological properties compared to its analogs. These structural features may enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications.
Properties
IUPAC Name |
4-(5-bromo-1-methylbenzimidazol-2-yl)-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3/c1-19(2)13-7-4-11(5-8-13)16-18-14-10-12(17)6-9-15(14)20(16)3/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSXECISIDKMNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)N=C1C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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